

Cloperastine Fendizoate sample injection volume

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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

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HPLC Analysis and Stability Protocol

The most detailed analytical method comes from a recent green HPLC technique developed for **Cloperastine Fendizoate** in the presence of parabens and its degradation products [1].

Table 1: Validated HPLC Parameters for Cloperastine Fendizoate [1]

Parameter	Specification
Column	C18
Mobile Phase	Ethanol : 0.1% Orthophosphoric acid (pH=4) (50:50, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 250.0 nm
Linearity Range	5.0 - 200.0 µg/mL
Mean % Recovery	100.43 ± 0.148%
Injection Volume	Not Specified

Experimental Protocol: Forced Degradation Study

This protocol assesses the stability-indicating properties of the HPLC method.

- **Sample Preparation:** Prepare a solution of **Cloperastine Fendizoate**.
- **Stress Conditions:** Subject the sample to various stress conditions for a duration of **45 minutes**:
 - **Acidic Hydrolysis:** Use HCl. Degradation observed: **20.68%** [1].
 - **Basic Hydrolysis:** Use NaOH. Degradation observed: **22.86%** [1].
 - **Oxidative Degradation:** Use hydrogen peroxide (H₂O₂). Degradation observed: **12.86%** [1].
- **Analysis:** Inject the stressed samples into the HPLC system using the parameters listed in Table 1.
- **Degradant Identification:** Analyze the degradants using MS/MS. The primary degradant formed under all stress conditions has an **m/z of 105.03**, identified as **benzaldehyde**, which suggests cleavage of the drug's ether bond [1].

The diagram below illustrates this primary degradation pathway.



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Additional Preclinical and Pharmacological Data

For a comprehensive view in drug development, here is a summary of key pharmacological and toxicological findings.

Table 2: Preclinical and Pharmacological Profile of Cloperastine

Parameter	Finding / Value	Details / Conditions
Primary Mechanism	Centrally-acting antitussive, H1-receptor antagonist, GIRK channel blocker [2] [3] [4].	Acts on cough center without narcotic effects; also has papaverine-like bronchodilatory activity [2] [5].
hERG Inhibition (IC ₅₀)	27 nM [6] [4].	Concentration-dependent inhibition of K ⁺ currents; relevant for cardiac safety profiling

Parameter	Finding / Value	Details / Conditions
		[6].
In Vivo QT Prolongation	Observed at 1 mg/kg (therapeutic dose) in guinea pigs [6] [4].	Extended QT interval and monophasic action potential duration; no change in PR interval or QRS width [6].
Acute Oral Toxicity (LD₅₀)	> 1000 mg/kg (rats), > 2000 mg/kg (mice) [6] [4].	Tested as Cloperastine fendizoate salt, indicating relatively low acute toxicity [6].
Human Pharmacokinetics	t_{max} : 1-1.5 h; $t_{1/2}$: 23.0 ± 7.7 h; $AUC_{0-\infty}$: 81.0 ± 46.9 h·ng/mL [3].	Based on a 10 mg dose in healthy adults. Bioequivalence between generic and reference tablets was demonstrated [3].

Guidance for Determining Injection Volume

Since the injection volume is a critical missing parameter, here are practical steps to determine it for your specific experimental setup:

- **Consult Official Compendia:** If **Cloperastine Fendizoate** is monographed in a pharmacopoeia like the USP, EP, or JP, the official method will specify the injection volume.
- **Refer to the Instrument Method:** The injection volume is often part of the automated HPLC instrument method. Check the original method documentation or contact the authors of the cited research for this detail.
- **Perform Experimental Optimization:** If developing the method yourself, a standard starting point is **10-20 µL**. You can then optimize this volume based on the sensitivity of your detector and the concentration of your sample to achieve a good peak shape and signal-to-noise ratio without overloading the column.

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